![molecular formula C12H16F2N2 B2525059 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1183376-34-2](/img/structure/B2525059.png)
1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane is an organic compound with the molecular formula C12H16F2N2. It is characterized by the presence of a diazepane ring substituted with a difluorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 2,5-difluorobenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane has been explored for its potential as a therapeutic agent due to its structural properties that allow it to interact with various biological targets.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes. For instance, it exhibits an IC50 value of approximately 10±0.5μM against Protein Kinase A, indicating effective inhibition .
- Antiproliferative Activity : In vitro studies suggest significant antiproliferative effects against cancer cell lines, including murine leukemia and human cervix carcinoma cells .
- Neurological Applications : Its ability to interact with neurotransmitter receptors positions it as a candidate for treating neurological disorders. The lipophilicity introduced by the difluorophenyl group may enhance its ability to cross the blood-brain barrier .
The biological activities of this compound are attributed to its structural features:
- Hydrogen Bonding : The diazepane ring can form hydrogen bonds with amino acid side chains in proteins.
- π-π Interactions : The difluorophenyl group engages in π-π interactions with aromatic residues in proteins, modulating enzyme and receptor activity .
Compound Name | IC50 (μM) | Target Enzyme/Receptor | Biological Effect |
---|---|---|---|
This compound | 10±0.5 | Protein Kinase A | Enzyme inhibition |
Diazepane Derivative A | 12±0.7 | Topoisomerase II | Cytotoxicity |
Diazepane Derivative B | 15±0.8 | GABA Receptor | Modulation of neurotransmission |
Case Study 1: Cannabinoid Receptor Agonism
A study identified diazepane compounds as potent agonists for Cannabinoid receptor 2 (CB2), showcasing selectivity against Cannabinoid receptor 1 (CB1). This selectivity is crucial for developing therapeutic agents with fewer side effects .
Case Study 2: Antimicrobial Properties
Research indicates that the unique substitution pattern on the phenyl ring may enhance the compound's efficacy against certain pathogens. This suggests potential applications in treating infections .
Case Study 3: Modulation of Neurotransmitter Activity
Investigations into related diazepanes have shown their potential as anxiolytic and antidepressant agents by interacting with serotonin and dopamine receptors .
Industrial Applications
In addition to its medicinal applications, this compound is also utilized in:
- Material Science : As an intermediate in the synthesis of complex organic molecules and new materials with unique properties such as polymers and coatings .
- Cheminformatics : The compound's structure data can be imported into cheminformatics software systems for further research and application development .
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane
- 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane
- 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane
Comparison: 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets compared to other difluorophenylmethyl-diazepane derivatives .
Biological Activity
1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms, and a difluorophenyl substituent that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of enzymes and receptors, leading to diverse biological effects, including enzyme inhibition and receptor modulation.
Biological Activity Profile
Research indicates that this compound exhibits notable biological activities across several domains:
- Antiproliferative Activity : In vitro studies have demonstrated that compounds similar to this compound possess antiproliferative effects against various cancer cell lines. For instance, modifications of the diazepane structure have shown significant activity against murine leukemia cells and human cervix carcinoma cells .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. The structural features allow it to bind effectively to active sites of specific enzymes, thereby altering their function.
- Neurological Applications : Due to its ability to interact with neurotransmitter receptors, there is interest in its potential therapeutic applications in treating neurological disorders. The lipophilicity introduced by the difluorophenyl group may enhance its ability to cross the blood-brain barrier.
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Anticancer Studies : A study investigating various diazepane derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines such as HeLa and CEM. The presence of the difluorophenyl group was noted to enhance these effects significantly .
- Neuropharmacological Research : Investigations into the effects of diazepane derivatives on neurotransmitter systems revealed promising results in modulating GABAergic activity, suggesting potential use in anxiety and depression treatments.
- Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways relevant to cancer progression and neurodegenerative diseases.
Comparative Biological Activity Table
Compound Name | IC50 (μM) | Target Enzyme/Receptor | Biological Effect |
---|---|---|---|
This compound | 10 ± 0.5 | Protein Kinase A | Enzyme inhibition |
1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane | 15 ± 0.8 | GABA Receptor | Modulation of neurotransmission |
Related Diazepane Derivative | 12 ± 0.7 | Topoisomerase II | Cytotoxicity against cancer cells |
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-2-3-12(14)10(8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVUXJQWYIMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.